
9-(4-Dimethylamino-phenyl)-3,4,5,6,7,9-hexahydro-2H-xanthene-1,8-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-(4-Dimethylamino-phenyl)-3,4,5,6,7,9-hexahydro-2H-xanthene-1,8-dione, also known as DMDX, is a fluorescent dye that is widely used in scientific research. It is a xanthene derivative that has been used as a pH indicator, a fluorescent probe, and a calcium ion indicator. DMDX is a highly sensitive and selective dye that has been used in a variety of applications.
Wirkmechanismus
The mechanism of action of 9-(4-Dimethylamino-phenyl)-3,4,5,6,7,9-hexahydro-2H-xanthene-1,8-dione involves the interaction of the dye with its environment. In the case of pH sensing, 9-(4-Dimethylamino-phenyl)-3,4,5,6,7,9-hexahydro-2H-xanthene-1,8-dione undergoes a shift in fluorescence emission upon protonation, allowing for the detection of changes in pH. In the case of calcium sensing, 9-(4-Dimethylamino-phenyl)-3,4,5,6,7,9-hexahydro-2H-xanthene-1,8-dione binds to calcium ions, causing a change in fluorescence emission that can be detected. In the case of protein-protein interactions, 9-(4-Dimethylamino-phenyl)-3,4,5,6,7,9-hexahydro-2H-xanthene-1,8-dione is used as a tool to monitor the interaction between two proteins.
Biochemical and Physiological Effects:
9-(4-Dimethylamino-phenyl)-3,4,5,6,7,9-hexahydro-2H-xanthene-1,8-dione has no known biochemical or physiological effects. It is a non-toxic dye that is widely used in scientific research.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 9-(4-Dimethylamino-phenyl)-3,4,5,6,7,9-hexahydro-2H-xanthene-1,8-dione is its high sensitivity and selectivity. It is a highly sensitive dye that can detect small changes in pH or calcium ion concentration. It is also a selective dye that can bind to specific proteins or molecules. However, one limitation of 9-(4-Dimethylamino-phenyl)-3,4,5,6,7,9-hexahydro-2H-xanthene-1,8-dione is that it requires a specialized fluorescence microscope for detection. In addition, 9-(4-Dimethylamino-phenyl)-3,4,5,6,7,9-hexahydro-2H-xanthene-1,8-dione can be photobleached, which limits its use in long-term experiments.
Zukünftige Richtungen
There are many potential future directions for the use of 9-(4-Dimethylamino-phenyl)-3,4,5,6,7,9-hexahydro-2H-xanthene-1,8-dione in scientific research. One potential application is in the development of biosensors for the detection of specific molecules or proteins. 9-(4-Dimethylamino-phenyl)-3,4,5,6,7,9-hexahydro-2H-xanthene-1,8-dione could be used as a fluorescent probe to detect the presence of these molecules or proteins in biological samples. Another potential application is in the development of new imaging techniques for studying biological processes. 9-(4-Dimethylamino-phenyl)-3,4,5,6,7,9-hexahydro-2H-xanthene-1,8-dione could be used as a tool for imaging protein-protein interactions or for monitoring gene expression in living cells. Overall, 9-(4-Dimethylamino-phenyl)-3,4,5,6,7,9-hexahydro-2H-xanthene-1,8-dione is a versatile dye that has many potential applications in scientific research.
Synthesemethoden
The synthesis of 9-(4-Dimethylamino-phenyl)-3,4,5,6,7,9-hexahydro-2H-xanthene-1,8-dione involves the reaction of 4-dimethylaminophenol with phthalic anhydride in the presence of a Lewis acid catalyst. The product is then reduced with sodium borohydride to yield 9-(4-Dimethylamino-phenyl)-3,4,5,6,7,9-hexahydro-2H-xanthene-1,8-dione. The synthesis of 9-(4-Dimethylamino-phenyl)-3,4,5,6,7,9-hexahydro-2H-xanthene-1,8-dione is relatively straightforward and can be carried out on a large scale.
Wissenschaftliche Forschungsanwendungen
9-(4-Dimethylamino-phenyl)-3,4,5,6,7,9-hexahydro-2H-xanthene-1,8-dione has been used in a variety of scientific research applications. It has been used as a pH indicator in biological systems, as it undergoes a shift in fluorescence emission upon protonation. 9-(4-Dimethylamino-phenyl)-3,4,5,6,7,9-hexahydro-2H-xanthene-1,8-dione has also been used as a fluorescent probe for the detection of calcium ions in cells. In addition, 9-(4-Dimethylamino-phenyl)-3,4,5,6,7,9-hexahydro-2H-xanthene-1,8-dione has been used as a tool for studying protein-protein interactions and as a reporter for gene expression.
Eigenschaften
Produktname |
9-(4-Dimethylamino-phenyl)-3,4,5,6,7,9-hexahydro-2H-xanthene-1,8-dione |
|---|---|
Molekularformel |
C21H23NO3 |
Molekulargewicht |
337.4 g/mol |
IUPAC-Name |
9-[4-(dimethylamino)phenyl]-3,4,5,6,7,9-hexahydro-2H-xanthene-1,8-dione |
InChI |
InChI=1S/C21H23NO3/c1-22(2)14-11-9-13(10-12-14)19-20-15(23)5-3-7-17(20)25-18-8-4-6-16(24)21(18)19/h9-12,19H,3-8H2,1-2H3 |
InChI-Schlüssel |
OLJHBJYCJRKHLM-UHFFFAOYSA-N |
SMILES |
CN(C)C1=CC=C(C=C1)C2C3=C(CCCC3=O)OC4=C2C(=O)CCC4 |
Kanonische SMILES |
CN(C)C1=CC=C(C=C1)C2C3=C(CCCC3=O)OC4=C2C(=O)CCC4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-amino-1-(4-hydroxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile](/img/structure/B255693.png)
![1-[(4-Methyl-1,2,3-thiadiazol-5-yl)carbonyl]-4-phenylpiperazine](/img/structure/B255695.png)
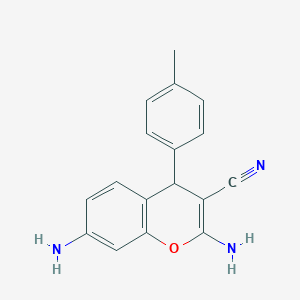
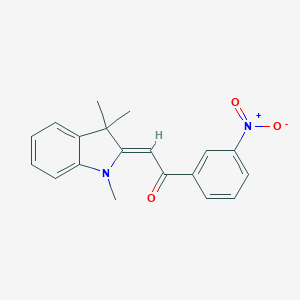
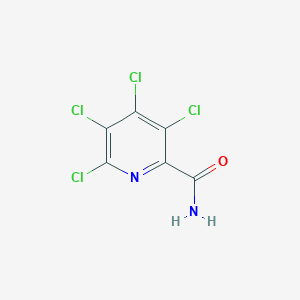
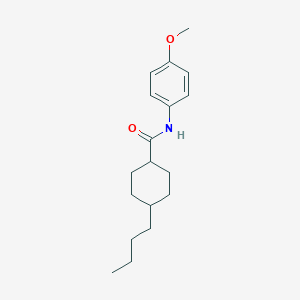
![2-[(2-chloro-6-fluorophenyl)methylsulfanyl]-6-methyl-1H-pyrimidin-4-one](/img/structure/B255709.png)
![5-(3,4-Dimethoxybenzylidene)-3-[3-(4-morpholinyl)-3-oxopropyl]-1,3-thiazolidine-2,4-dione](/img/structure/B255716.png)
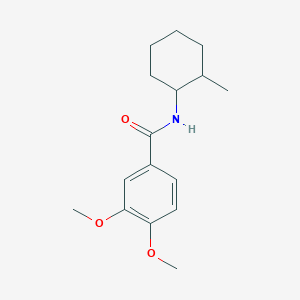

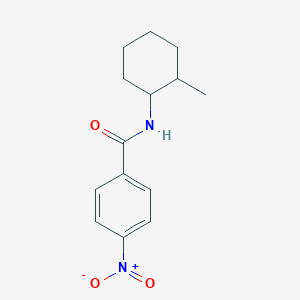
![5-chloro-N-{4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}-2-nitrobenzamide](/img/structure/B255726.png)
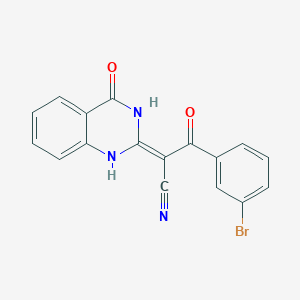
![4-{5-[(5-{2-Nitrophenyl}-2-furyl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}butanoic acid](/img/structure/B255734.png)